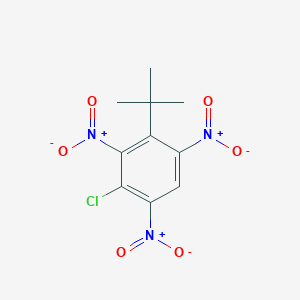
2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene is an organic compound characterized by a benzene ring substituted with tert-butyl, chloro, and three nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-chloro-1,3,5-trinitrobenzene typically involves nitration of tert-butylbenzene derivatives. The process includes:
Chlorination: The chloro group is introduced via chlorination reactions using reagents like chlorine gas or thionyl chloride.
Industrial Production Methods: Industrial production methods often involve large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the substituent introduced, products can vary widely.
Reduction Products: The primary products are the corresponding amines.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-4-chloro-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and chloro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.
Comparación Con Compuestos Similares
2-Chloro-1,3,5-trinitrobenzene: Similar structure but lacks the tert-butyl group.
2-Tert-butyl-1,3,5-trinitrobenzene: Similar structure but lacks the chloro group.
Uniqueness: 2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene is unique due to the presence of both tert-butyl and chloro groups, which confer distinct chemical properties and reactivity compared to its analogs.
This compound’s unique combination of substituents makes it a valuable subject of study in various scientific and industrial applications.
Propiedades
Número CAS |
6971-77-3 |
|---|---|
Fórmula molecular |
C10H10ClN3O6 |
Peso molecular |
303.65 g/mol |
Nombre IUPAC |
2-tert-butyl-4-chloro-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H10ClN3O6/c1-10(2,3)7-5(12(15)16)4-6(13(17)18)8(11)9(7)14(19)20/h4H,1-3H3 |
Clave InChI |
MPUMCCYZSQBTQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


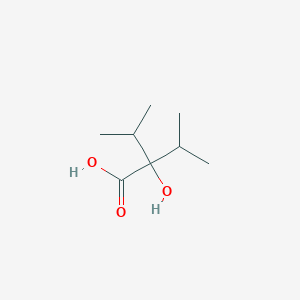
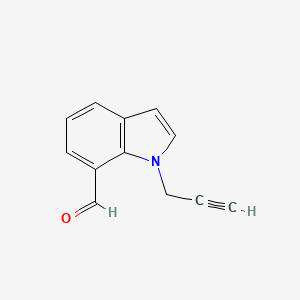
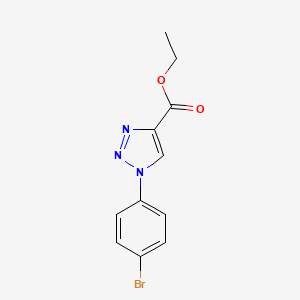
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
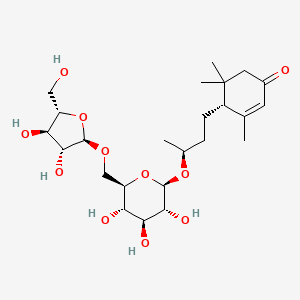
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
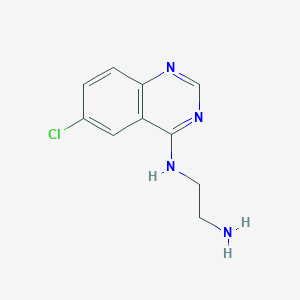
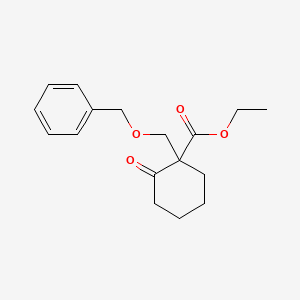
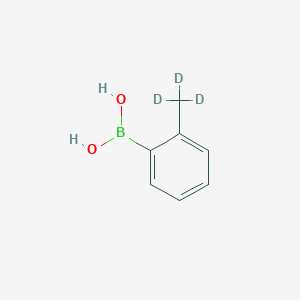
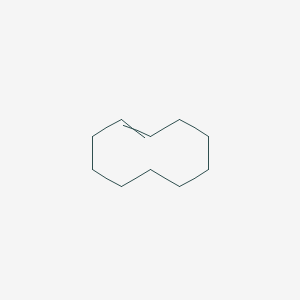
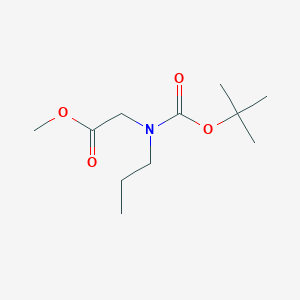
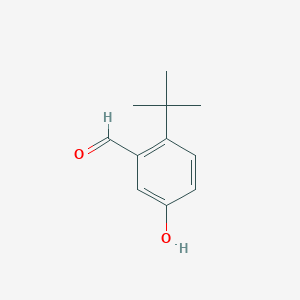
![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
